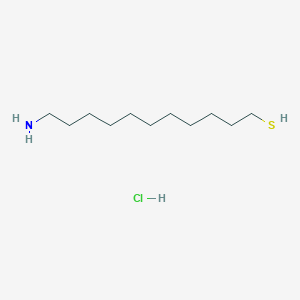

11-Amino-1-undecanethiol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

11-aminoundecane-1-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NS.ClH/c12-10-8-6-4-2-1-3-5-7-9-11-13;/h13H,1-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQACAFAHHWTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCCS.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347444 | |

| Record name | 11-Amino-1-undecanethiol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143339-58-6 | |

| Record name | 11-Amino-1-undecanethiol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Amino-1-undecanethiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Amino-1-undecanethiol Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Introduction

11-Amino-1-undecanethiol (B1244797) hydrochloride (AUT) is a bifunctional organic molecule that has garnered significant interest in the scientific community, particularly in the fields of nanotechnology, materials science, and drug delivery. Its unique structure, featuring a terminal thiol (-SH) group and a terminal primary amine (-NH2) group separated by an eleven-carbon alkyl chain, allows it to form stable self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold.[1] The thiol group provides a strong anchoring point to the gold substrate, while the amine group offers a versatile site for the covalent attachment of a wide array of molecules, including therapeutic agents, proteins, and DNA. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 11-Amino-1-undecanethiol hydrochloride, with a focus on its utility in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2][3] It is stable under recommended storage conditions, though it is sensitive to moisture and should be stored under an inert atmosphere.[4]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₂₆ClNS | [5] |

| Molecular Weight | 239.85 g/mol | [5] |

| CAS Number | 143339-58-6 | [5] |

| Appearance | White or off-white powder/crystalline powder | [2] |

| Melting Point | 120-170 °C | [5] |

| Storage Temperature | 2-8°C | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| N,N-Dimethylformamide (DMF) | Very soluble | [2] |

| Methanol | Soluble | [2] |

| Glacial Acetic Acid | Sparingly soluble | [2] |

| Chloroform | Very slightly soluble | [2] |

| Water | Practically insoluble | [2] |

| Ethanol (B145695) | Soluble (for SAM formation) | [6] |

Data Presentation: Spectral Analysis

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| SH | ~1.3-1.6 | t | 1H | The thiol proton signal is often broad and its chemical shift can be variable. |

| CH₂-S | ~2.5 | q | 2H | Protons on the carbon adjacent to the sulfur atom. |

| NH₃⁺ | ~3.0 | t | 3H | Protons of the ammonium (B1175870) group, often seen as a broad triplet due to coupling with the adjacent methylene (B1212753) group. |

| CH₂-N | ~2.7 | m | 2H | Protons on the carbon adjacent to the nitrogen atom. |

| (CH₂)₈ | ~1.2-1.6 | m | 16H | The overlapping signals of the methylene groups in the alkyl chain. |

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and may vary depending on the solvent and concentration.[2][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| CH₂-S | ~24-28 |

| CH₂-N | ~40-44 |

| (CH₂)₉ | ~25-35 |

Note: These are approximate chemical shift ranges.

FT-IR Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the key functional groups present in this compound.

Table 5: Characteristic FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch (NH₃⁺) | 3200-2800 | Strong, Broad | Characteristic broad absorption of a primary amine salt.[8] |

| C-H stretch (alkyl) | 2920-2850 | Strong | Asymmetric and symmetric stretching of methylene groups. |

| N-H bend (NH₃⁺) | 1625-1560 and 1550-1500 | Medium | Asymmetric and symmetric bending vibrations.[8] |

| S-H stretch | ~2550 | Weak | Often a weak and sometimes broad signal.[9][10] |

| C-N stretch | 1250-1020 | Medium-Weak | For aliphatic amines.[4] |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 11-Amino-1-undecanethiol, the molecular ion peak (M⁺) would be observed at m/z 203.17 (for the free amine). The hydrochloride salt would likely not show the parent molecular ion but rather the ion of the free amine.

Table 6: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Notes |

| 203 | [C₁₁H₂₅NS]⁺ | Molecular ion of the free amine. |

| 170 | [M - SH]⁺ | Loss of the thiol group. |

| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage at the C-C bond adjacent to the nitrogen atom, a characteristic fragmentation for primary amines.[11][12] |

Experimental Protocols

Synthesis of this compound

This multi-step synthesis starts from the commercially available 11-bromoundecanoic acid.

Step 1: Conversion of 11-Bromoundecanoic Acid to S-(10-Carboxydecyl) ethanethioate

-

Dissolve 11-bromoundecanoic acid in a suitable solvent such as ethanol or DMF.

-

Add an excess of potassium thioacetate (B1230152) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.[1][6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Carboxylic Acid to an Alcohol

-

Suspend the S-(10-carboxydecyl) ethanethioate in a dry aprotic solvent like tetrahydrofuran (B95107) (THF).

-

Slowly add a reducing agent, such as borane-THF complex (BH₃·THF), at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure to obtain the crude S-(11-hydroxyundecyl) ethanethioate.

Step 3: Conversion of the Alcohol to an Azide (B81097)

-

Dissolve the crude alcohol from the previous step in a suitable solvent like dichloromethane (B109758) (DCM).

-

Cool the solution to 0°C and add a sulfonylating agent (e.g., methanesulfonyl chloride) and a non-nucleophilic base (e.g., triethylamine).

-

After stirring for a few hours, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Dissolve the resulting mesylate in DMF and add sodium azide.

-

Heat the reaction mixture to allow for the substitution reaction to proceed.

-

After cooling, dilute with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude S-(11-azidoundecyl) ethanethioate.

Step 4: Reduction of the Azide to an Amine and Hydrolysis of the Thioacetate

-

Dissolve the crude azide in a suitable solvent like THF or ethanol.

-

Add a reducing agent capable of reducing both the azide and hydrolyzing the thioacetate, such as lithium aluminum hydride (LiAlH₄), at 0°C.

-

Carefully stir the reaction mixture as it warms to room temperature.

-

Quench the reaction by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution).

-

Filter the resulting precipitate and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

Step 5: Formation of the Hydrochloride Salt and Purification

-

Dissolve the crude 11-amino-1-undecanethiol in a minimal amount of a suitable organic solvent (e.g., ethanol).

-

Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether) until precipitation is complete.

-

Collect the precipitate by filtration and wash with the non-polar solvent.

-

Purify the this compound by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Formation of Self-Assembled Monolayers (SAMs) on a Gold Substrate

-

Substrate Preparation: Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care). Rinse the substrate thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of nitrogen gas.

-

Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. For amine-terminated thiols, it is often beneficial to adjust the pH to approximately 12 by adding a small amount of a base like ammonium hydroxide (B78521) to deprotonate the amine and facilitate a more ordered monolayer formation.

-

Self-Assembly: Immerse the cleaned gold substrate into the thiol solution and leave it undisturbed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

Rinsing: After the incubation period, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules. Dry the substrate again under a stream of nitrogen.

Characterization of SAMs

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques:

-

Cyclic Voltammetry (CV): CV can be used to assess the packing density and defectiveness of the monolayer by measuring the blocking of electron transfer of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the gold surface. A well-formed SAM will significantly suppress the redox peaks of the probe.[6]

-

Electrochemical Impedance Spectroscopy (EIS): EIS provides a more detailed analysis of the SAM's barrier properties by measuring the impedance of the electrode-electrolyte interface. A high charge-transfer resistance (Rct) value indicates a well-packed and insulating monolayer.[6]

-

Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the SAM-coated surface, providing information on the uniformity and smoothness of the monolayer.[6]

-

Quartz Crystal Microbalance (QCM): QCM is a highly sensitive mass-sensing technique that can monitor the formation of the SAM in real-time by measuring the change in the resonant frequency of a quartz crystal as the thiol molecules adsorb onto its gold-coated surface.[6]

Applications in Drug Delivery and Signaling Pathways

The primary amine group of this compound on a gold nanoparticle surface serves as a versatile handle for the attachment of various therapeutic molecules. This functionalization allows for the targeted delivery of drugs to specific cells or tissues, enhancing their therapeutic efficacy while minimizing systemic toxicity.[13]

One of the key areas where this technology is being explored is in cancer therapy, where functionalized gold nanoparticles can be used to target specific signaling pathways that are dysregulated in cancer cells. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is often overactive in many types of cancer, leading to uncontrolled cell proliferation and survival.[9][14]

The following diagram illustrates a simplified workflow for the application of drug-functionalized gold nanoparticles in targeting the EGFR signaling pathway.

References

- 1. ias.ac.in [ias.ac.in]

- 2. EGF-coated gold nanoparticles provide an efficient nano-scale delivery system for the molecular radiotherapy of EGFR-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. researchgate.net [researchgate.net]

- 5. imreblank.ch [imreblank.ch]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. vascularcell.com [vascularcell.com]

- 9. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nanoparticle mediated targeting of VEGFR and cancer stem cells for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. jove.com [jove.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Gold Nanoparticles Enhance EGFR Inhibition and Irradiation Effects in Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Purification of 11-Amino-1-undecanethiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 11-Amino-1-undecanethiol hydrochloride, a bifunctional molecule crucial for the formation of self-assembled monolayers (SAMs) with applications in nanoscience, biosensing, and drug delivery. This document details a feasible multi-step synthetic pathway, purification protocols, and relevant quantitative data.

Synthetic Pathway

A common and efficient route for the synthesis of this compound commences with the commercially available 11-bromoundecanoic acid. The overall strategy involves the sequential introduction of the thiol and amino functionalities, employing protecting groups to prevent undesirable side reactions. The key transformations include the conversion of the terminal bromo group to a protected amine, followed by the conversion of the carboxylic acid to a thiol, and subsequent deprotection and salt formation.

A plausible and widely utilized method for the introduction of the primary amine is the Gabriel synthesis, which is known for its high yields and avoidance of over-alkylation.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Reduction of 11-Bromoundecanoic Acid to 11-Bromo-1-undecanol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 11-Bromoundecanoic Acid | 265.19 | 26.5 g | 0.1 |

| Borane-tetrahydrofuran (B86392) complex (1M in THF) | - | 150 mL | 0.15 |

| Tetrahydrofuran (B95107) (THF), anhydrous | 72.11 | 200 mL | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Diethyl ether | 74.12 | 300 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 150 mL | - |

| Brine | - | 150 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 11-bromoundecanoic acid (26.5 g, 0.1 mol) and anhydrous tetrahydrofuran (100 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (150 mL of a 1 M solution in THF, 0.15 mol) dropwise via an addition funnel over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess borane (B79455) by the slow, dropwise addition of 1 M HCl until the cessation of gas evolution.

-

Add diethyl ether (200 mL) and water (100 mL). Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 150 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 11-bromo-1-undecanol.

-

The product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) or by recrystallization from hexane.

Expected Yield: 85-95%

Step 2: Gabriel Synthesis of N-(11-Hydroxyundecyl)phthalimide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 11-Bromo-1-undecanol | 251.20 | 25.1 g | 0.1 |

| Potassium Phthalimide (B116566) | 185.22 | 20.4 g | 0.11 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 250 mL | - |

| Dichloromethane (B109758) | 84.93 | 500 mL | - |

| Water | 18.02 | 500 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 11-bromo-1-undecanol (25.1 g, 0.1 mol) and potassium phthalimide (20.4 g, 0.11 mol) in anhydrous N,N-dimethylformamide (250 mL).

-

Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of water.

-

Extract the aqueous mixture with dichloromethane (3 x 150 mL).

-

Combine the organic extracts and wash with water (2 x 200 mL) and brine (1 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-(11-hydroxyundecyl)phthalimide can be purified by recrystallization from ethanol (B145695) or by column chromatography.

Expected Yield: 80-90%

Step 3: Conversion of N-(11-Hydroxyundecyl)phthalimide to N-(11-Mercaptoundecyl)phthalimide

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(11-Hydroxyundecyl)phthalimide | 317.43 | 31.7 g | 0.1 |

| Triphenylphosphine (B44618) | 262.29 | 31.5 g | 0.12 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 24.3 mL | 0.12 |

| Thioacetic acid | 76.12 | 8.6 mL | 0.12 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 300 mL | - |

Procedure (Mitsunobu Reaction):

-

Dissolve N-(11-hydroxyundecyl)phthalimide (31.7 g, 0.1 mol) and triphenylphosphine (31.5 g, 0.12 mol) in anhydrous THF (200 mL) in a 500 mL round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DIAD (24.3 mL, 0.12 mol) in THF (50 mL) dropwise over 30 minutes.

-

Stir the mixture at 0 °C for 15 minutes, then add thioacetic acid (8.6 mL, 0.12 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield the thioacetate-protected intermediate.

Deprotection of the Thioacetate (B1230152):

-

Dissolve the crude thioacetate intermediate in methanol (B129727) (200 mL).

-

Add a solution of sodium hydroxide (B78521) (6 g, 0.15 mol) in water (20 mL).

-

Stir the mixture at room temperature for 4 hours.

-

Acidify the reaction mixture with 1 M HCl.

-

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give N-(11-mercaptoundecyl)phthalimide.

Expected Yield (2 steps): 60-70%

Step 4: Deprotection of N-(11-Mercaptoundecyl)phthalimide to 11-Amino-1-undecanethiol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(11-Mercaptoundecyl)phthalimide | 333.49 | 33.3 g | 0.1 |

| Hydrazine (B178648) monohydrate | 50.06 | 10 mL | ~0.2 |

| Ethanol | 46.07 | 300 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

Procedure:

-

Suspend N-(11-mercaptoundecyl)phthalimide (33.3 g, 0.1 mol) in ethanol (300 mL) in a 500 mL round-bottom flask.

-

Add hydrazine monohydrate (10 mL, ~0.2 mol) and heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide (B32825) will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Wash the precipitate with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in a minimal amount of ethanol and cool in an ice bath.

-

Bubble hydrogen chloride gas through the solution or add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2).

-

The product, this compound, will precipitate.

Purification

The final product, this compound, is a solid that can be purified by recrystallization.[1]

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Workflow for the purification of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₆ClNS |

| Molecular Weight | 239.85 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 120-170 °C |

| Solubility | Soluble in water, ethanol, methanol, DMSO, DMF[2] |

| CAS Number | 143339-58-6 |

Table 2: Summary of a Representative Synthesis Batch

| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by NMR) |

| 1 | 11-Bromoundecanoic Acid (26.5 g) | 11-Bromo-1-undecanol | 25.1 | 22.6 | 90 | >95% |

| 2 | 11-Bromo-1-undecanol (25.1 g) | N-(11-Hydroxyundecyl)phthalimide | 31.7 | 27.0 | 85 | >98% |

| 3 | N-(11-Hydroxyundecyl)phthalimide (31.7 g) | N-(11-Mercaptoundecyl)phthalimide | 33.3 | 21.6 | 65 | >95% |

| 4 & 5 | N-(11-Mercaptoundecyl)phthalimide (33.3 g) | This compound | 24.0 | 19.2 | 80 | >99% |

| Overall | 11-Bromoundecanoic Acid (26.5 g) | This compound | 24.0 | 9.9 | 41.3 | >99% |

Note: The yields presented are typical and may vary depending on the specific reaction conditions and purification techniques employed.

References

A Technical Guide to the Self-Assembled Monolayer Formation of 11-Amino-1-undecanethiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and characterization of self-assembled monolayers (SAMs) formed from 11-Amino-1-undecanethiol (11-AUT). This guide is intended to serve as a practical resource for researchers and professionals in drug development and related fields who utilize functionalized surfaces for a variety of applications, including biosensing, drug delivery, and biocompatibility studies.

Introduction to 11-Amino-1-undecanethiol SAMs

11-Amino-1-undecanethiol (HS(CH₂)₁₁NH₂) is a bifunctional organic molecule ideally suited for forming highly ordered, self-assembled monolayers on noble metal surfaces, particularly gold.[1][2] The formation of these monolayers is a spontaneous process driven by the strong affinity of the thiol group (-SH) for the gold substrate and the van der Waals interactions between the undecyl chains.[3] The terminal amino group (-NH₂) provides a versatile platform for the subsequent covalent immobilization of a wide array of biomolecules, such as proteins, enzymes, and DNA, making 11-AUT SAMs a cornerstone in the development of biosensors and other bio-integrated devices.[4][5]

The structure of an 11-AUT molecule consists of three key components: a sulfur head group that anchors to the gold surface, a long alkyl chain that provides structural order, and a terminal amino group that imparts functionality to the surface.[1] The length of the alkyl chain in 11-AUT is a critical factor, as longer chains tend to form more stable and well-ordered SAMs due to increased van der Waals forces.[3][4]

The SAM Formation Process

The formation of an 11-AUT SAM on a gold substrate is a dynamic, two-stage process.[6][7] Initially, a rapid adsorption step occurs where the thiol molecules quickly bind to the gold surface. This is followed by a much slower molecular rearrangement phase, during which the alkyl chains organize into a densely packed, quasi-crystalline structure.[6][7] This ordering process can take anywhere from several hours to two days to achieve a well-ordered monolayer with minimal defects.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for 11-AUT SAMs on gold, compiled from various characterization techniques.

| Parameter | Value | Technique(s) | Reference(s) |

| Film Thickness | ~1.6 nm | Quartz Crystal Microbalance (QCM), X-ray Photoelectron Spectroscopy (XPS) | [6][7][8] |

| Alkyl Chain Tilt Angle | ~26-27° from surface normal | Quartz Crystal Microbalance (QCM), Angle-Resolved XPS (ARXPS) | [6][7][8] |

| Surface Coverage | ~4 x 10¹⁴ molecules/cm² | [9] | |

| Water Contact Angle (Advancing) | 35° ± 4° to 49° ± 3° | Contact Angle Goniometry | [10] |

Table 1: Physical and Structural Properties of 11-AUT SAMs

| Parameter | Value | Conditions | Technique(s) | Reference(s) |

| Adsorption Rate Constant (k₁) | 0.1047 min⁻¹ | Langmuir type adsorption | Quartz Crystal Microbalance (QCM) | [6][7] |

| Rearrangement Rate Constant (k₂) | 0.0020 min⁻¹ | Molecular rearrangement | Quartz Crystal Microbalance (QCM) | [6][7] |

| Capacitance | ~2 µF/cm² | In NaClO₄ solution | Electrochemical Impedance Spectroscopy (EIS) | [6][7] |

| Stability Voltage Range | -0.7 V to 0.7 V (vs Ag/AgCl) | In NaClO₄ solution | Cyclic Voltammetry (CV) | [6][7] |

Table 2: Kinetic and Electrochemical Properties of 11-AUT SAMs

Experimental Protocols

Detailed methodologies for the preparation and characterization of 11-AUT SAMs are provided below. A clean working environment is crucial to prevent contamination and ensure the formation of high-quality monolayers.[11][12]

Substrate Preparation (Gold-Coated Slides)

-

Cleaning: Immerse the gold-coated slides in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Extreme caution must be exercised when handling piranha solution as it is a highly corrosive and reactive mixture.

-

Rinsing: Thoroughly rinse the slides with deionized water and then with ethanol (B145695).[13]

-

Drying: Dry the slides under a stream of dry nitrogen gas.

-

Annealing (Optional but Recommended): For achieving atomically flat Au(111) terraces, anneal the substrates in a furnace at high temperatures (e.g., 733 K for 4 hours) and then quench in an inert atmosphere or ethanol.[14]

11-AUT SAM Formation

-

Solution Preparation: Prepare a 1 mM solution of 11-Amino-1-undecanethiol hydrochloride in absolute ethanol.[1] For amine-terminated thiols, it is recommended to adjust the pH to approximately 12 by adding a suitable base like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) to deprotonate the amino groups.[11] Sonicate the solution for 5-10 minutes to ensure complete dissolution.[11]

-

Immersion: Immerse the cleaned gold substrates in the 11-AUT solution in a sealed container. To minimize oxidation, it is advisable to backfill the container with an inert gas such as nitrogen.[11][12]

-

Incubation: Allow the self-assembly process to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.[1][11][12]

-

Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.[11][12]

-

Sonication: Place the rinsed substrates in fresh ethanol and sonicate for 1-3 minutes to remove any loosely bound adsorbates.[11][12]

-

Final Rinse and Dry: Perform a final rinse with ethanol and dry the SAM-coated substrates under a stream of dry nitrogen.[11][12]

-

Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, to prevent degradation.[12]

Key Characterization Techniques

-

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): These electrochemical techniques are used to assess the packing density and defectiveness of the SAM. A well-formed SAM will exhibit significant blocking behavior towards redox probes in solution.[6][7][15]

-

Atomic Force Microscopy (AFM): AFM is employed to visualize the surface morphology of the SAM and to confirm the absence of multilayer formation.[6][7]

-

Quartz Crystal Microbalance (QCM): QCM is a highly sensitive technique for monitoring the mass uptake during SAM formation in real-time, allowing for the determination of adsorption kinetics and film thickness.[6][7]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and to confirm the chemical state of the sulfur (thiolate) and nitrogen (amino) species. Angle-resolved XPS (ARXPS) can provide information on the monolayer thickness and molecular orientation.[8][16]

-

Contact Angle Goniometry: This technique measures the surface hydrophilicity or hydrophobicity, which is indicative of the terminal functional group of the SAM.

Applications in Drug Development and Research

The terminal amino groups of an 11-AUT SAM provide reactive sites for the covalent attachment of biomolecules, which is a critical step in the development of various biomedical devices and platforms.

Biosensor Fabrication

11-AUT SAMs are extensively used as a foundational layer for the fabrication of biosensors.[5][17][18] The amino groups can be activated using cross-linking agents like glutaraldehyde (B144438) to covalently immobilize enzymes, antibodies, or other biorecognition elements.[5] For instance, cholesterol oxidase has been successfully immobilized on 11-AUT SAMs for the development of cholesterol biosensors.[5]

Drug Delivery and Biocompatibility

The ability to control the surface chemistry with 11-AUT SAMs is also valuable in drug delivery research. The amino groups can be used to attach drug molecules or targeting ligands to nanoparticles. Furthermore, by presenting a defined chemical functionality, 11-AUT SAMs serve as model surfaces to study cell adhesion, protein adsorption, and other biocompatibility aspects, which are critical for the design of implantable devices and drug delivery vehicles.

Conclusion

The self-assembly of 11-Amino-1-undecanethiol on gold surfaces provides a robust and versatile platform for a wide range of applications in research and drug development. By following well-defined experimental protocols and utilizing appropriate characterization techniques, researchers can create highly ordered and functional surfaces tailored for specific needs. This guide offers a foundational understanding and practical steps for the successful implementation of 11-AUT SAMs in the laboratory.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. interchim.fr [interchim.fr]

- 3. Self Assembled Monolayer Reagent 11-Amino-1-undecanethiol, hydrochloride | CAS 143339-58-6 Dojindo [dojindo.com]

- 4. Self Assembled Monolayer Reagent 11-Amino-1-undecanethiol, hydrochloride | CAS 143339-58-6 Dojindo [dojindo.com]

- 5. Cholesterol biosensor based on amino-undecanethiol self-assembled monolayer using surface plasmon resonance technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.cn [tools.thermofisher.cn]

- 9. auetd.auburn.edu [auetd.auburn.edu]

- 10. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. dojindo.com [dojindo.com]

- 14. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) | MDPI [mdpi.com]

- 15. fiveable.me [fiveable.me]

- 16. mdpi.com [mdpi.com]

- 17. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 11-Amino-1-undecanethiol Hydrochloride for Researchers and Drug Development Professionals

An authoritative overview of the physicochemical properties, experimental protocols, and key applications of 11-Amino-1-undecanethiol hydrochloride (CAS Number: 143339-58-6) in surface functionalization and biosensor development.

Introduction

This compound is a versatile bifunctional molecule integral to the fields of materials science, biotechnology, and drug development. Its unique structure, featuring a terminal thiol group and a primary amine, enables the formation of stable, well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The thiol group provides a strong anchoring point to the substrate, while the exposed amine functionality serves as a versatile platform for the covalent immobilization of a wide array of biomolecules, including proteins, enzymes, and nucleic acids. This guide provides a comprehensive technical overview of this compound, including its core properties, detailed experimental procedures for its application, and its role in the development of advanced biosensors and functionalized surfaces.

Physicochemical Properties

This compound, also known as AUT or MUAM, is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 143339-58-6 | [2][3][4] |

| Molecular Formula | C₁₁H₂₅NS·HCl | [2] |

| Molecular Weight | 239.85 g/mol | [2][3][4] |

| Melting Point | 120-170 °C | [2][3][4] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [1] |

| Storage Temperature | 2-8°C | [2][3][4] |

| Linear Formula | HS(CH₂)₁₁NH₂·HCl | [3][4] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a skin and eye irritant and may cause respiratory irritation.[3][5]

Hazard Statements:

-

H319: Causes serious eye irritation.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

-

P280: Wear protective gloves/eye protection/face protection.[3][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.[6] Personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn.[3][4] The compound should be stored in a well-ventilated place with the container tightly closed.[5][6]

Experimental Protocols

The primary application of this compound is the formation of SAMs on gold surfaces. The following protocols provide detailed methodologies for substrate preparation, SAM formation, and subsequent functionalization for common applications.

Formation of a Self-Assembled Monolayer (SAM) on a Gold Substrate

This protocol outlines the fundamental steps for creating a well-ordered monolayer of 11-Amino-1-undecanethiol on a gold surface.

Caption: Workflow for the formation of an 11-Amino-1-undecanethiol SAM on a gold substrate.

Methodology:

-

Substrate Preparation:

-

Thoroughly clean the gold substrate to remove organic contaminants. Common methods include immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; EXTREME CAUTION IS ADVISED ) or exposure to UV/Ozone.

-

Rinse the cleaned substrate extensively with deionized water followed by absolute ethanol.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

For amine-terminated thiols, adjust the pH of the solution to approximately 12 by adding a suitable base, such as triethylamine.[7] This deprotonates the amine group, facilitating a more ordered monolayer formation.

-

Immerse the clean, dry gold substrate into the thiol solution. To ensure a high-quality, well-ordered monolayer, the immersion should be carried out for 24 to 48 hours in a sealed container, potentially backfilled with nitrogen to minimize oxidation.

-

-

Post-Formation Processing:

-

Remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove non-chemisorbed molecules.

-

For a more rigorous cleaning, place the substrate in a container with fresh ethanol and sonicate for 1-3 minutes.

-

Perform a final rinse with ethanol and dry the SAM-coated substrate under a stream of nitrogen.

-

Fabrication of a Cholesterol Biosensor

This protocol describes the covalent immobilization of cholesterol oxidase onto an 11-Amino-1-undecanethiol SAM for the detection of cholesterol.[8]

Caption: Workflow for the fabrication of a cholesterol biosensor.

Methodology:

-

SAM Formation: Prepare an 11-Amino-1-undecanethiol SAM on a gold electrode or sensor chip as described in Protocol 4.1.

-

Surface Activation:

-

Activate the terminal amine groups of the SAM by immersing the substrate in a solution of glutaraldehyde (typically 2.5% in a suitable buffer) for approximately 1 hour. Glutaraldehyde acts as a homobifunctional cross-linker.

-

Rinse the substrate thoroughly with the buffer to remove excess, unbound glutaraldehyde.

-

-

Enzyme Immobilization:

-

Immediately immerse the activated surface into a solution containing cholesterol oxidase. The aldehyde groups on the surface will react with amine groups on the enzyme, forming a covalent bond.

-

After the desired immobilization time, block any remaining reactive aldehyde groups on the surface by incubating with a solution of bovine serum albumin (BSA) or ethanolamine.

-

Perform a final rinse to remove any non-covalently bound enzyme. The resulting bioelectrode is ready for cholesterol detection, which can be monitored using techniques like surface plasmon resonance (SPR) or electrochemical methods.[8]

-

Creation of DNA Arrays on a Gold Surface

This protocol details a multi-step procedure for fabricating DNA arrays on a gold surface using 11-Amino-1-undecanethiol and photopatterning.[4]

Caption: Multi-step workflow for the creation of DNA arrays on a gold surface.

Methodology:

-

Initial SAM Formation: Form a SAM of 11-Amino-1-undecanethiol (referred to as MUAM) on a gold substrate.[4]

-

Amine Protection: React the amine-terminated SAM with an Fmoc protecting group (e.g., Fmoc-NHS) to create a hydrophobic surface.[4]

-

Photopatterning: Use UV photopatterning with a mask to selectively remove the protected alkanethiol from defined areas, exposing the underlying gold.[4]

-

Backfilling: Immerse the patterned surface in a fresh solution of 11-Amino-1-undecanethiol. The thiol will self-assemble only on the exposed gold areas, creating an array of amine-terminated pads surrounded by the hydrophobic, Fmoc-protected background.[4]

-

DNA Immobilization:

-

Background Modification:

Characterization of 11-Amino-1-undecanethiol SAMs

The quality, thickness, and functionality of the formed SAMs can be assessed using various surface-sensitive analytical techniques.

| Characterization Technique | Information Obtained |

| Cyclic Voltammetry (CV) | Evaluates the packing and defect density of the monolayer by measuring the electron transfer through the film. |

| Electrochemical Impedance Spectroscopy (EIS) | Provides information on the capacitance and resistance of the SAM, which relates to its thickness and integrity. |

| Atomic Force Microscopy (AFM) | Visualizes the surface morphology and can be used to assess the smoothness and uniformity of the monolayer. |

| Quartz Crystal Microbalance (QCM) | Measures the mass adsorbed onto the surface in real-time, allowing for the kinetics of SAM formation to be studied. |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states of the surface, confirming the presence of the thiol and amine groups. |

| Contact Angle Goniometry | Measures the surface wettability, which changes upon SAM formation and subsequent functionalization, providing a simple qualitative check of surface modification. |

A study using these techniques on polycrystalline gold found that 11-Amino-1-undecanethiol forms a well-packed film with a thickness of approximately 1.6 nm and a chain tilt angle of 26°.[2] The formation process was observed to occur in two stages: a fast initial adsorption followed by a slower molecular rearrangement.[2]

Applications in Research and Drug Development

The ability to create well-defined, functional surfaces using this compound has led to its widespread use in several key areas:

-

Biosensors: As demonstrated, the amine-terminated SAMs are ideal for the immobilization of enzymes, antibodies, and other recognition elements for the development of highly sensitive and specific biosensors for various analytes, including glucose, cholesterol, and pathogens.[2][8]

-

Drug Delivery: Functionalized nanoparticles coated with 11-Amino-1-undecanethiol can be used to attach targeting ligands or drugs. The alkanethiol forms a stable monolayer on gold nanoparticles, providing a platform for further chemical modification.[2]

-

Protein and DNA Arrays: The creation of patterned surfaces with specific functionalities is crucial for high-throughput screening in proteomics and genomics. 11-Amino-1-undecanethiol is a key component in the fabrication of these arrays for studying protein-protein and protein-DNA interactions.[4][9]

-

Fundamental Surface Science: The well-defined nature of SAMs formed from 11-Amino-1-undecanethiol makes them an excellent model system for studying interfacial phenomena, such as electron transfer, molecular recognition, and cell-surface interactions.[9]

-

Linker Chemistry: It can act as a linker to improve the electronic coupling between quantum dots and fullerene heterodimers.[2]

Conclusion

This compound is a cornerstone reagent for surface chemistry and bionanotechnology. Its ability to form robust, functionalizable self-assembled monolayers on gold and other surfaces provides a powerful platform for a diverse range of applications, from fundamental research into interfacial phenomena to the development of advanced diagnostic tools and targeted drug delivery systems. The detailed protocols and data presented in this guide offer researchers and drug development professionals the necessary information to effectively utilize this versatile compound in their work, paving the way for further innovation and discovery.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.uci.edu [chem.uci.edu]

- 5. benchchem.com [benchchem.com]

- 6. Microstructured bioreactive surfaces: covalent immobilization of proteins on Au(1 1 1)/silicon via aminoreactive alkanethiolate self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cholesterol biosensor based on amino-undecanethiol self-assembled monolayer using surface plasmon resonance technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 11-Amino-1-undecanethiol Self-Assembled Monolayers: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Amino-1-undecanethiol (11-AUT) self-assembled monolayers (SAMs), detailing their molecular structure, physicochemical properties, and diverse applications. This document is intended to serve as a valuable resource for professionals in research, science, and drug development, offering in-depth insights into the formation, characterization, and utilization of these versatile surface modifications.

Introduction to 11-Amino-1-undecanethiol SAMs

11-Amino-1-undecanethiol is a bifunctional organic molecule that has garnered significant attention for its ability to form highly ordered, self-assembled monolayers on noble metal surfaces, particularly gold.[1] The molecule's structure is key to this functionality, consisting of a terminal thiol (-SH) group that anchors to the metal substrate and a terminal primary amine (-NH2) group that provides a reactive site for further functionalization.[2] This dual nature allows for the creation of tailored interfaces with specific chemical and physical properties, making 11-AUT SAMs invaluable in fields ranging from biosensing to drug delivery.[1][3]

The formation of 11-AUT SAMs is a spontaneous process driven by the strong affinity of the sulfur in the thiol group for gold surfaces.[2] This results in a densely packed, organized monolayer where the alkyl chains are tilted at a specific angle. The terminal amino groups, presented at the monolayer-environment interface, can be readily modified to immobilize biomolecules such as proteins, DNA, and enzymes, or to alter surface properties like charge and hydrophilicity.[1][4]

Structure and Formation of 11-AUT SAMs

The structure of an 11-AUT molecule consists of an eleven-carbon alkyl chain with a thiol group at one end and an amino group at the other.[5] When exposed to a gold substrate, typically from an ethanolic solution, these molecules spontaneously assemble into a monolayer.[6]

The formation process is generally understood to occur in two stages: an initial, rapid adsorption of the thiol groups onto the gold surface, followed by a slower reorganization phase where the alkyl chains arrange into a more ordered, crystalline-like structure.[6][7] This results in a well-packed film with a defined thickness and chain tilt angle.[6][7]

Key Structural and Physicochemical Properties

The properties of 11-AUT SAMs have been characterized by various surface-sensitive techniques. The following table summarizes key quantitative data reported in the literature.

| Property | Value | Characterization Technique(s) | Reference(s) |

| Film Thickness | ~1.6 nm | Quartz Crystal Microbalance (QCM) | [6][7] |

| Alkyl Chain Tilt Angle | ~26° from the surface normal | Quartz Crystal Microbalance (QCM) | [6][7] |

| Capacitance | ~2 µF/cm² | Electrochemical Impedance Spectroscopy (EIS) | [6][7] |

| Stability Voltage Range | -0.7 V to 0.7 V (vs Ag/AgCl/NaCl sat.) | Cyclic Voltammetry (CV) | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of 11-AUT SAMs on gold substrates.

Preparation of 11-AUT SAMs on Gold

This protocol outlines the standard procedure for forming an 11-AUT SAM on a gold-coated substrate.

Materials:

-

Gold-coated substrate (e.g., glass slide or silicon wafer with a chromium or titanium adhesion layer followed by a gold layer)

-

11-Amino-1-undecanethiol hydrochloride (AUT)

-

Absolute Ethanol (B145695)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.

-

Thoroughly rinse the substrate with DI water.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of 11-AUT in absolute ethanol.

-

Immerse the clean, dry gold substrate in the 11-AUT solution.

-

Allow the self-assembly process to proceed for a sufficient time, typically ranging from a few minutes to 24 hours. While initial monolayer formation is rapid, longer incubation times promote a more ordered and well-packed monolayer.

-

After incubation, remove the substrate from the solution.

-

Rinse the substrate thoroughly with ethanol to remove any physisorbed molecules.

-

Dry the substrate under a stream of nitrogen gas.

-

Characterization Techniques

These electrochemical techniques are used to assess the packing density and barrier properties of the SAM.[6]

Experimental Setup:

-

A three-electrode electrochemical cell containing an appropriate electrolyte solution (e.g., NaClO4).[6]

-

The 11-AUT SAM-modified gold substrate serves as the working electrode.

-

A platinum wire and a reference electrode (e.g., Ag/AgCl) complete the setup.

Procedure:

-

CV: The potential of the working electrode is swept linearly between two set points, and the resulting current is measured. A well-formed SAM will exhibit a low current density, indicating an effective barrier to electron transfer.[6]

-

EIS: A small amplitude AC potential is applied to the working electrode at different frequencies. The impedance data can be modeled to determine the capacitance of the monolayer, which is inversely related to its thickness and packing density.[6]

AFM is used to visualize the surface morphology of the SAM and to confirm the absence of multilayer growth.[6][7]

Procedure:

-

The AFM is operated in tapping mode to minimize damage to the soft monolayer.

-

The topography of the gold surface is imaged before and after SAM formation.

-

A well-formed SAM should exhibit a smooth surface without significant aggregates or pinholes.[6][7]

QCM is a highly sensitive mass-sensing technique used to monitor the adsorption process in real-time and to estimate the film thickness.[6]

Procedure:

-

A gold-coated quartz crystal is used as the substrate.

-

The resonant frequency of the crystal is monitored as the SAM forms.

-

The decrease in frequency is proportional to the mass of the adsorbed molecules, which can be used to calculate the surface coverage and estimate the film thickness.[6][7]

Applications of 11-AUT SAMs

The versatile nature of 11-AUT SAMs makes them suitable for a wide range of applications.

Biosensors

The terminal amino groups of 11-AUT SAMs provide a convenient platform for the covalent immobilization of biorecognition elements like enzymes, antibodies, and nucleic acids.[3][8] This is a crucial step in the fabrication of highly sensitive and specific biosensors.[9] For instance, cholesterol oxidase has been successfully immobilized on an 11-AUT SAM for the detection of cholesterol using surface plasmon resonance (SPR).[3]

Drug Delivery

While the direct use of 11-AUT SAMs for drug delivery is less common, they play a crucial role in the functionalization of nanoparticles for this purpose.[1] The thiol group can anchor the molecule to a gold nanoparticle, while the amine group can be used to attach drugs, targeting ligands, or imaging agents.[1] This allows for the creation of sophisticated drug delivery systems with enhanced targeting and controlled release capabilities.

Surface Functionalization and Engineering

11-AUT SAMs provide a robust method for modifying the surface properties of materials.[10] The terminal amino groups can be used to control surface charge, which is critical for applications such as preventing non-specific protein adsorption or promoting cell adhesion.[2] The ability to create surfaces with well-defined chemical functionality at the molecular level is a cornerstone of modern nanotechnology and materials science.[2]

Conclusion

11-Amino-1-undecanethiol self-assembled monolayers offer a simple yet powerful platform for surface engineering with a wide array of applications. Their well-defined structure, ease of preparation, and versatile terminal functionality make them an indispensable tool for researchers and scientists. From the development of advanced biosensors to the creation of sophisticated drug delivery vehicles, 11-AUT SAMs continue to be a key enabling technology in various scientific and technological fields. This guide has provided a foundational understanding of their structure, properties, and experimental methodologies, which will aid professionals in harnessing the full potential of these remarkable molecular assemblies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 143339-58-6 | Benchchem [benchchem.com]

- 3. Cholesterol biosensor based on amino-undecanethiol self-assembled monolayer using surface plasmon resonance technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Self Assembled Monolayer Reagent 11-Amino-1-undecanethiol, hydrochloride | CAS 143339-58-6 Dojindo [dojindo.com]

- 5. guidechem.com [guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Surface Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

Amino-Terminated Alkanethiols for Surface Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-terminated alkanethiols are bifunctional organic molecules that have become indispensable tools for the precise engineering of surfaces at the nanoscale. Comprising an alkanethiol headgroup that readily forms a strong, covalent bond with noble metal surfaces like gold, a hydrocarbon chain of varying length, and a terminal amine group, these molecules self-assemble into highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs). The exposed amine groups provide a versatile platform for the subsequent covalent attachment of a wide array of molecules, including proteins, peptides, DNA, and drug molecules. This ability to tailor surface chemistry with molecular precision has profound implications for a range of applications in biomedical research and drug development, from fundamental studies of cell-surface interactions to the creation of sophisticated biosensors and targeted drug delivery systems.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of amino-terminated alkanethiols for surface modification. It includes detailed experimental protocols, quantitative data for various alkanethiol SAMs, and visualizations of key experimental workflows and signaling pathways to aid researchers in harnessing the power of these versatile molecules.

Properties of Amino-Terminated Alkanethiol Self-Assembled Monolayers

The physical and chemical properties of amino-terminated alkanethiol SAMs are critical determinants of their performance in various applications. These properties are influenced by factors such as the length of the alkyl chain, the packing density of the monolayer, and the protonation state of the terminal amine groups. Key quantitative parameters are summarized in the tables below.

| Alkanethiol | Chain Length (n) | SAM Thickness (Å) | Advancing Water Contact Angle (°) | Surface pKa |

| Cysteamine (2-aminoethanethiol) | 2 | ~4-6 | 30-40 | ~8.0-9.0 |

| 6-amino-1-hexanethiol | 6 | ~9-11 | 40-50 | ~7.5-8.5 |

| 8-amino-1-octanethiol | 8 | ~12-14 | 45-55 | ~7.0-8.0 |

| 11-amino-1-undecanethiol (B1244797) | 11 | ~15-18 | 50-60 | ~6.5-7.5 |

| 16-amino-1-hexadecanethiol | 16 | ~22-25 | 55-65 | ~6.0-7.0 |

Table 1: Physical and Chemical Properties of Common Amino-Terminated Alkanethiol SAMs on Gold. The thickness of the SAM generally increases with the length of the alkyl chain. The advancing water contact angle provides a measure of the surface hydrophobicity, which is influenced by the terminal amine groups and the underlying alkyl chains. The surface pKa is a critical parameter that determines the charge state of the amine groups at a given pH, which in turn affects electrostatic interactions with biomolecules.

| Property | Description | Typical Values | Characterization Techniques |

| Surface Coverage | The number of alkanethiol molecules per unit area. | ~4.5 x 10^14 molecules/cm² | X-ray Photoelectron Spectroscopy (XPS), Reductive Desorption |

| Packing Density | The degree of order and packing of the alkyl chains. | (√3 × √3)R30° lattice on Au(111) | Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM) |

| Electrochemical Properties | Capacitance and impedance of the monolayer. | Differential capacitance: ~1-5 µF/cm² | Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS) |

Table 2: Key Properties and Characterization Techniques for Amino-Terminated Alkanethiol SAMs.

Experimental Protocols

Protocol 1: Formation of Amino-Terminated Alkanethiol SAMs on Gold Substrates

This protocol describes a general procedure for the formation of a well-ordered amino-terminated alkanethiol SAM on a gold surface.

Materials:

-

Gold-coated substrates (e.g., glass slides or silicon wafers with a thin layer of gold)

-

Amino-terminated alkanethiol (e.g., 11-amino-1-undecanethiol)

-

Anhydrous ethanol (B145695) (200 proof)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen gas source

-

Clean glass beakers and tweezers

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 10-15 minutes. This step removes organic contaminants and creates a hydrophilic surface.

-

Carefully remove the substrates from the piranha solution and rinse them copiously with DI water.

-

Rinse the substrates with anhydrous ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of the desired amino-terminated alkanethiol in anhydrous ethanol. For example, to prepare 10 mL of a 1 mM solution of 11-amino-1-undecanethiol (MW = 203.4 g/mol ), dissolve 2.034 mg of the thiol in 10 mL of ethanol.

-

For amine-terminated thiols, it is often beneficial to adjust the pH of the solution to approximately 12 by adding a small amount of a non-interfering base like triethylamine (B128534) to ensure the amine group is deprotonated.[1]

-

-

Self-Assembly:

-

Immediately immerse the clean, dry gold substrates into the alkanethiol solution.

-

Allow the self-assembly to proceed for at least 18-24 hours at room temperature in a covered container to prevent evaporation and contamination. This extended incubation time allows for the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After the incubation period, carefully remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed thiol molecules.

-

Dry the functionalized substrates under a gentle stream of nitrogen gas.

-

-

Storage:

-

Store the SAM-coated substrates in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.

-

Protocol 2: Covalent Immobilization of Antibodies onto an Amino-Terminated SAM

This protocol outlines a common method for covalently attaching antibodies to an amino-terminated surface using a homobifunctional crosslinker, such as glutaraldehyde (B144438).

Materials:

-

Amino-terminated SAM-coated gold substrate (from Protocol 1)

-

Antibody solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Glutaraldehyde solution (e.g., 2.5% in PBS)

-

Ethanolamine (B43304) or glycine (B1666218) solution (e.g., 1 M in PBS, pH 8.0) to block unreacted sites

-

PBS (pH 7.4)

-

DI water

Procedure:

-

Activation of the Amine Surface:

-

Immerse the amino-terminated SAM substrate in a 2.5% glutaraldehyde solution for 30-60 minutes at room temperature. This reaction forms a Schiff base between one of the aldehyde groups of glutaraldehyde and the surface amine groups, leaving the other aldehyde group available for reaction.

-

Rinse the substrate thoroughly with DI water and then with PBS to remove excess glutaraldehyde.

-

-

Antibody Immobilization:

-

Incubate the activated substrate with the antibody solution (typically 10-100 µg/mL in PBS) for 1-2 hours at room temperature or overnight at 4°C. The free aldehyde groups on the surface will react with primary amine groups (e.g., on lysine (B10760008) residues) on the antibody, forming a covalent bond.

-

Gently rinse the substrate with PBS to remove any non-covalently bound antibodies.

-

-

Blocking of Unreacted Sites:

-

Immerse the substrate in a 1 M ethanolamine or glycine solution for 30 minutes at room temperature. This step deactivates any remaining aldehyde groups on the surface, preventing non-specific binding in subsequent steps.

-

Rinse the substrate thoroughly with PBS.

-

-

Storage:

-

Store the antibody-functionalized substrate in PBS at 4°C until use.

-

Applications in Drug Development

Amino-terminated alkanethiol SAMs offer a powerful platform for various applications in drug discovery and development.

Drug Delivery

Nanoparticles functionalized with amino-terminated alkanethiols can serve as versatile drug delivery vehicles.[2][3] The amine groups can be used to electrostatically bind negatively charged drugs or to covalently attach drug molecules. Furthermore, the surface can be co-functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues.[4] Stimuli-responsive linkers can be incorporated to trigger drug release in response to specific physiological cues, such as changes in pH or the presence of certain enzymes.[2][5]

High-Throughput Screening (HTS)

Microarrays of different compounds can be fabricated on amino-terminated SAMs for high-throughput screening of drug candidates.[6] By patterning the surface with different small molecules, peptides, or proteins, it is possible to screen large libraries of compounds for their binding affinity or their effect on cellular behavior. For example, cell-adhesive and cell-resistant regions can be patterned to study the effects of drugs on cell migration or proliferation.

Biosensors

The ability to immobilize biorecognition elements, such as antibodies, enzymes, or nucleic acids, makes amino-terminated SAMs a key component in the fabrication of highly sensitive and specific biosensors. These biosensors can be used for the detection of disease biomarkers, the monitoring of drug concentrations, or the study of drug-target interactions in a label-free manner.

Visualizations

Experimental Workflow: Fabrication of a Label-Free Electrochemical Biosensor

References

- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-terminated biphenylthiol self-assembled monolayers as highly reactive molecular templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Lynchpin of Surface Bio-Engineering: A Technical Guide to Thiol-Gold Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

The precise control of surface chemistry is a cornerstone of modern biomedical research and drug development. Among the most robust and versatile methods for tailoring surface properties is the formation of self-assembled monolayers (SAMs) on gold substrates through thiol-gold interactions. This guide provides an in-depth technical overview of the principles, preparation, and characterization of these highly ordered molecular films, with a focus on their application in the life sciences.

The Core Interaction: The Chemistry of Thiol-Gold Bonding

The spontaneous formation of a highly organized monolayer of organosulfur compounds on a gold surface is driven by the strong, specific affinity between sulfur and gold.[1][2][3] This interaction, with a bond strength of approximately 45 kcal/mol, is a semi-covalent bond that provides the stability necessary for a wide range of applications. The formation of the thiolate bond is widely believed to occur through the oxidative adsorption of the thiol's S-H group onto the gold surface, which involves the reductive elimination of hydrogen.[4]

The self-assembly process is a delicate interplay between the strong sulfur-gold chemisorption and the weaker, yet significant, van der Waals interactions between the alkyl chains of neighboring thiol molecules.[1][3] This interplay drives the molecules into a densely packed, low-energy, and highly ordered state. For alkanethiols, this typically results in a (√3 × √3)R30° structure on the gold (111) surface, with the alkyl chains tilted at an angle of approximately 30 degrees from the surface normal.

The Formation of Self-Assembled Monolayers: A Step-by-Step Process

The formation of a thiol-gold SAM is a dynamic process that progresses through distinct stages. Initially, thiol molecules from a solution adsorb onto the gold surface in a disordered, "lying-down" phase where the alkyl chains are oriented parallel to the substrate.[2][4][5] As the surface coverage increases, lateral pressure from newly arriving molecules induces a two-dimensional phase transition.[2][4] This transition leads to the formation of islands of molecules in a "standing-up" configuration, which then grow and coalesce to form a complete, densely packed monolayer.[4][5]

Experimental Protocols for SAM Preparation

The successful formation of a high-quality SAM is critically dependent on meticulous experimental technique. The following protocol outlines the key steps for preparing thiol-gold SAMs from a solution phase.

Gold Substrate Preparation

A pristine gold surface is essential for the formation of a well-ordered monolayer.[6] Common methods for preparing gold substrates include:

-

Evaporation: Thermal or electron-beam evaporation of gold onto a substrate, often with a chromium or titanium adhesion layer, is a widely used technique.[7] For atomically flat surfaces, gold can be evaporated onto heated mica sheets to produce Au(111) terraces.[1]

-

Cleaning: Prior to immersion in the thiol solution, the gold substrate must be rigorously cleaned to remove organic contaminants. Common cleaning procedures include:

-

Immersion in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.

-

UV-Ozone treatment.

-

Rinsing with high-purity solvents such as ethanol (B145695) and deionized water.[8][9]

-

Thiol Solution Preparation

-

Purity: The purity of the thiol is crucial, as even small amounts of contaminants can disrupt the formation of a well-ordered monolayer.

-

Solvent: High-purity ethanol is the most common solvent for dissolving alkanethiols.[8]

-

Concentration: Thiol solutions are typically prepared at concentrations ranging from 1 µM to 5 mM.[1][8]

Self-Assembly Process

-

Immersion: The clean gold substrate is immersed in the thiol solution.[8][9] It is important to handle the substrate with clean tweezers to avoid contamination.[8]

-

Incubation: The substrate is left in the solution for a period of 12 to 48 hours to allow for the formation of a well-ordered and densely packed monolayer.[8][9] While initial monolayer coverage is rapid, longer incubation times lead to fewer defects. To minimize oxidation, the container can be backfilled with an inert gas like nitrogen.[9]

-

Rinsing: After incubation, the substrate is thoroughly rinsed with the solvent (e.g., ethanol) to remove non-chemisorbed thiol molecules.[6][8][9]

-

Drying: The rinsed substrate is dried under a stream of dry, high-purity nitrogen gas.[6][8][9]

Characterization of Thiol-Gold SAMs

A variety of surface-sensitive analytical techniques are employed to characterize the quality, structure, and properties of thiol-gold SAMs.

| Technique | Information Obtained | Typical Values/Observations |

| Contact Angle Goniometry | Surface wettability, which is determined by the terminal functional group of the SAM.[6] | -CH₃ terminated SAMs are hydrophobic (high water contact angle), while -COOH or -OH terminated SAMs are hydrophilic (low water contact angle).[6] |

| Ellipsometry | Thickness of the monolayer with sub-nanometer precision.[6] | Thickness increases linearly with the number of carbon atoms in the alkyl chain.[6] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface, confirming the Au-S bond.[6] | The S2p peak for a thiolate bound to gold is observed at approximately 162 eV.[10] |

| Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) | Atomic or molecular resolution imaging of the SAM, revealing packing and ordering.[6] | Can visualize the (√3 × √3)R30° packing structure and identify defects. |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Information on the orientation and conformation of the molecules within the SAM.[11] | The position of C-H stretching modes can indicate the degree of order in the alkyl chains. |

Table 1: Common Techniques for the Characterization of Thiol-Gold SAMs

Quantitative Data Summary

The following tables provide a summary of key quantitative data associated with alkanethiol SAMs on gold.

| Parameter | Value | Significance |

| Au-S Bond Strength | ~45 kcal/mol | A strong, semi-covalent bond that provides high stability to the monolayer. |

| Alkyl Chain Tilt Angle | ~30° from the surface normal | A result of maximizing van der Waals interactions between adjacent chains. |

| Typical Thiol Concentration in Solution | 1 µM - 5 mM[1][8] | Affects the kinetics of SAM formation. |

| Typical Incubation Time | 12 - 48 hours[8][9] | Longer times lead to more ordered and defect-free monolayers. |

Table 2: Key Physical and Experimental Parameters of Thiol-Gold SAMs

| Alkanethiol | Number of Carbon Atoms | Typical Thickness (Å) |

| Butanethiol | 4 | ~7[6] |

| Hexanethiol | 6 | ~9[6] |

| Octanethiol | 8 | ~11[6] |

| Decanethiol | 10 | ~13[6] |

| Dodecanethiol | 12 | ~15[6] |

| Hexadecanethiol | 16 | ~20[6] |

| Octadecanethiol | 18 | ~22[6] |

Table 3: Ellipsometric Thickness of Alkanethiol SAMs on Gold (Data compiled from various sources; actual thickness may vary.[6])

| Terminal Group | Example Thiol | Typical Water Contact Angle |

| -CH₃ | Dodecanethiol | ~110° |

| -OH | 11-Mercapto-1-undecanol | <15° |

| -COOH | 11-Mercaptoundecanoic acid | <10° |

Table 4: Water Contact Angles for Gold Surfaces Modified with Different SAMs (Data are typical for well-prepared SAMs on smooth gold surfaces.[6])

Applications in Drug Development and Biomedical Research

The ability to precisely control surface chemistry makes thiol-gold SAMs an invaluable tool in drug development and biomedical research.

Biosensors

SAMs provide a stable and well-defined platform for the immobilization of biomolecules such as antibodies, enzymes, and DNA.[3][12] This is crucial for the development of highly sensitive and specific biosensors for diagnostic applications.[12] The use of mixed SAMs, containing a mixture of thiols with different terminal groups, allows for the covalent attachment of bioreceptors while simultaneously resisting non-specific protein adsorption.[12]

Drug Delivery

Gold nanoparticles functionalized with thiol-containing molecules are being extensively explored for targeted drug delivery.[13][14] The SAM layer can be engineered to include:

-

Targeting Ligands: Molecules that specifically bind to receptors on diseased cells, enhancing the local concentration of the drug.

-

Biocompatible Polymers: Such as polyethylene (B3416737) glycol (PEG), to increase circulation time and reduce immunogenicity.

-

Therapeutic Agents: Drugs can be attached to the nanoparticle surface via the SAM, often through cleavable linkers that release the drug in response to specific stimuli in the target environment.[13]

The surface chemistry of the SAM plays a critical role in the loading and release of drugs, as well as the overall stability and biocompatibility of the nanoparticle-based drug delivery system.[13]

Conclusion